molecular formula C11H11N3O2 B11789036 2-(Tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidin-4(3H)-one

2-(Tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B11789036
M. Wt: 217.22 g/mol
InChI Key: BVIMDTLSDVRSCL-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a fused pyrido-pyrimidine ring system with a tetrahydrofuran substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidin-4(3H)-one typically involves the formation of the pyrido[3,4-d]pyrimidine core followed by the introduction of the tetrahydrofuran substituent. One common method involves the hydrolysis of protecting groups with either trifluoroacetic acid (TFA) or aqueous potassium hydroxide (KOH) to yield 2-substituted 5-aminopyridine-4-carboxylic acids. These intermediates are then converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones by reaction with formamide or formamidine acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

2-(Tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific combination of a tetrahydrofuran ring and a pyrido[3,4-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

2-(oxolan-2-yl)-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H11N3O2/c15-11-7-3-4-12-6-8(7)13-10(14-11)9-2-1-5-16-9/h3-4,6,9H,1-2,5H2,(H,13,14,15)

InChI Key

BVIMDTLSDVRSCL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC3=C(C=CN=C3)C(=O)N2

Origin of Product

United States

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